5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide
Overview
Description
5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a thiophene ring substituted with a sulfonamide group, a chlorine atom, and a branched alkyl chain. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Chlorination: The thiophene ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Sulfonamide Formation: The chlorinated thiophene is then reacted with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like triethylamine.
Alkylation: The final step involves the alkylation of the sulfonamide with 3,3-dimethylbutan-2-amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antimicrobial and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. This compound may also interact with cellular pathways, affecting processes like cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3-methoxypropyl)thiophene-2-sulfonamide
- 5-chloro-N-(2-hydroxy-3-nitroso-4-oxomorpholino)thiophene-2-carboxamide
- 5-(difluoromethyl)-N-(aminomethyl)-1-(prop-2-enoyl)pyrrolidin-2-ylmethyl-1H-1,3-benzodiazol-2-ylthiophene-2-carboxamide
Uniqueness
5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide is unique due to its specific branched alkyl chain, which can influence its lipophilicity and biological activity. This structural feature may enhance its ability to penetrate cell membranes and interact with hydrophobic pockets in target proteins.
Properties
IUPAC Name |
5-chloro-N-(3,3-dimethylbutan-2-yl)thiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2S2/c1-7(10(2,3)4)12-16(13,14)9-6-5-8(11)15-9/h5-7,12H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQRULIVRIPDNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NS(=O)(=O)C1=CC=C(S1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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